{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol
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Overview
Description
{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a pyrrolidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of a β-keto ester with thiourea and a halogenated compound under acidic conditions.
Next, the trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethyl iodide. The pyrrolidine ring is then constructed through a cyclization reaction involving an appropriate amine and a dihalide. Finally, the methanol group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group in {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form various derivatives. For example, the thiazole ring can be hydrogenated under high pressure using a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), trifluoromethyl iodide (CF₃I)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogenated thiazole derivatives
Substitution: Various substituted thiazole and pyrrolidine derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The thiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
- {1-[4-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methanol
- ®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
Comparison:
- Structural Differences: While similar compounds may share the pyrrolidine or trifluoromethyl groups, the presence of the thiazole ring in {1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl}methanol is unique, providing distinct chemical properties and reactivity.
- Reactivity: The thiazole ring introduces additional sites for chemical modification, making this compound more versatile in synthetic applications.
- Biological Activity: The unique combination of functional groups in this compound may result in different biological activities compared to its analogs, potentially offering advantages in drug development.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(13-7)14-3-1-2-6(14)4-15/h5-6,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJSYKZWLZNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CS2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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